molecular formula C9H20Cl2N2 B1389708 3-Pyrrolidin-1-yl-piperidine dihydrochloride CAS No. 1185300-96-2

3-Pyrrolidin-1-yl-piperidine dihydrochloride

Cat. No.: B1389708
CAS No.: 1185300-96-2
M. Wt: 227.17 g/mol
InChI Key: SOQCKIXFFBCWJC-UHFFFAOYSA-N
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Description

3-Pyrrolidin-1-yl-piperidine dihydrochloride is a chemical compound that features a piperidine ring substituted with a pyrrolidine group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyrrolidin-1-yl-piperidine dihydrochloride typically involves the catalytic hydrogenation of pyrrolylpyridine. The process begins with the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran to form pyrrolylpyridine. This intermediate is then subjected to exhaustive catalytic hydrogenation using palladium on carbon as a catalyst in the presence of hydrochloric acid. The reaction is carried out in methanol under high pressure and temperature conditions (48 hours, 130°C, 90 atm) to yield this compound .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. The use of palladium on carbon as a catalyst and the presence of hydrochloric acid are crucial for achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Pyrrolidin-1-yl-piperidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine or pyrrolidine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-Pyrrolidin-1-yl-piperidine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Pyrrolidin-1-yl-piperidine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog with a single pyrrolidine ring.

    Piperidine: Another analog with a single piperidine ring.

    Pyrrolizines: Compounds with fused pyrrolidine and benzene rings.

Uniqueness: 3-Pyrrolidin-1-yl-piperidine dihydrochloride is unique due to its dual-ring structure, which combines the properties of both pyrrolidine and piperidine. This structural feature enhances its pharmacological profile and makes it a versatile scaffold in drug discovery .

Properties

IUPAC Name

3-pyrrolidin-1-ylpiperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c1-2-7-11(6-1)9-4-3-5-10-8-9;;/h9-10H,1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQCKIXFFBCWJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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